An In-depth Technical Guide on the Synthesis and Characterization of N-(Benzoyloxy)alanine
An In-depth Technical Guide on the Synthesis and Characterization of N-(Benzoyloxy)alanine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis and characterization of N-(Benzoyloxy)alanine are not well-documented in publicly available scientific literature. The following guide presents a proposed synthetic route and predicted characterization data based on established methodologies for analogous compounds, specifically the N-benzoyloxylation of primary amines.
Introduction
N-(Benzoyloxy)alanine is an N-acyloxy derivative of the amino acid alanine. This class of compounds, characterized by an N-O-acyl linkage, is of interest in organic synthesis and medicinal chemistry due to the unique reactivity of the N-O bond. This guide provides a comprehensive overview of a proposed method for the synthesis of N-(Benzoyloxy)alanine and outlines the expected characterization techniques and data. The methodologies are based on the direct N–O bond formation via oxidation of amines with benzoyl peroxide.[1][2][3]
Proposed Synthesis of N-(Benzoyloxy)alanine
The proposed synthesis involves a three-step process:
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Protection of the carboxylic acid group of L-alanine: To prevent side reactions, the carboxylic acid moiety of L-alanine is first protected as a methyl ester.
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N-Benzoyloxylation: The amino group of the L-alanine methyl ester is then reacted with benzoyl peroxide to form the N-(benzoyloxy) derivative.
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Deprotection of the carboxylic acid: The methyl ester is subsequently hydrolyzed to yield the final product, N-(Benzoyloxy)-L-alanine.
A general procedure for the synthesis of N-(benzoyloxy)amines from primary amines involves their reaction with benzoyl peroxide under biphasic conditions.[4][5]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis.
| Parameter | Step 1: Esterification | Step 2: N-Benzoyloxylation | Step 3: Deprotection |
| Product | L-Alanine methyl ester | N-(Benzoyloxy)-L-alanine methyl ester | N-(Benzoyloxy)-L-alanine |
| Expected Yield | >95% | 60-90% | >90% |
| Purity (by HPLC) | >98% | >95% | >98% |
| Molecular Formula | C₄H₉NO₂ | C₁₁H₁₃NO₄ | C₁₀H₁₁NO₄ |
| Molecular Weight | 103.12 g/mol | 223.22 g/mol | 209.20 g/mol |
Experimental Protocols
Step 1: Synthesis of L-Alanine methyl ester hydrochloride
Materials:
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L-Alanine
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂)
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Diethyl ether
Procedure:
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Suspend L-alanine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the solvent under reduced pressure.
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Add diethyl ether to the residue to precipitate the product.
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Filter the white solid, wash with cold diethyl ether, and dry under vacuum to obtain L-alanine methyl ester hydrochloride.
Step 2: Synthesis of N-(Benzoyloxy)-L-alanine methyl ester
This protocol is adapted from the synthesis of N-(benzoyloxy)amines.[4][5]
Materials:
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L-Alanine methyl ester hydrochloride
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Benzoyl peroxide (BPO)
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Sodium bicarbonate (NaHCO₃) or Cesium Carbonate (Cs₂CO₃)[1][2][3]
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Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve L-alanine methyl ester hydrochloride (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a biphasic mixture of dichloromethane and water.
-
Cool the mixture to 0 °C.
-
Add a solution of benzoyl peroxide (1.1 equivalents) in dichloromethane dropwise over 30 minutes.
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Stir the reaction vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of N-(Benzoyloxy)-L-alanine
Materials:
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N-(Benzoyloxy)-L-alanine methyl ester
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Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
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Water
-
1 M Hydrochloric acid (HCl)
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Ethyl acetate
Procedure:
-
Dissolve N-(Benzoyloxy)-L-alanine methyl ester (1 equivalent) in a mixture of THF and water.
-
Cool the solution to 0 °C and add a solution of lithium hydroxide (1.5 equivalents) in water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield N-(Benzoyloxy)-L-alanine.
Characterization of N-(Benzoyloxy)alanine
The synthesized N-(Benzoyloxy)alanine would be characterized using standard analytical techniques. The predicted data are summarized below.
Predicted Characterization Data
| Technique | Predicted Data for N-(Benzoyloxy)-L-alanine |
| ¹H NMR | δ (ppm): 1.5-1.7 (d, 3H, CH₃), 4.2-4.4 (q, 1H, α-CH), 7.4-7.7 (m, 3H, Ar-H), 8.0-8.2 (m, 2H, Ar-H), 9.0-10.0 (br s, 1H, COOH), NH proton may be broad or not observed. |
| ¹³C NMR | δ (ppm): 15-17 (CH₃), 55-58 (α-CH), 128-130 (Ar-CH), 133-135 (Ar-C), 165-168 (C=O, benzoyl), 170-173 (C=O, carboxyl). |
| Mass Spec (ESI-MS) | m/z: 210.06 [M+H]⁺, 232.04 [M+Na]⁺. |
| IR Spectroscopy | ν (cm⁻¹): 3300-2500 (br, O-H), 1740-1720 (C=O, ester-like), 1720-1700 (C=O, acid), 1600, 1450 (C=C, aromatic). |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of N-(Benzoyloxy)alanine.
General Characterization Workflow
Caption: General workflow for the characterization of a synthesized compound.
Logical Relationship in N-Benzoyloxylation
References
- 1. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
